

Technical Guide: Azido-PEG24-NHS Ester for Bioconjugation and Drug Development

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Compound of Interest

Compound Name: Azido-PEG24-NHS ester

Cat. No.: B6307551

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **Azido-PEG24-NHS ester**, a bifunctional crosslinker pivotal in bioconjugation, proteomics, and the development of advanced therapeutic constructs such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties

Azido-PEG24-NHS ester is a heterobifunctional, polyethylene glycol (PEG)-based linker. It features two distinct reactive termini: an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a 24-unit hydrophilic PEG spacer. The NHS ester facilitates covalent linkage to primary amines on biomolecules, while the azide group enables highly specific "click chemistry" reactions.

Quantitative Data Summary

The key molecular and physical properties of **Azido-PEG24-NHS ester** are summarized below.

Property	Value	References
Molecular Weight	1269.44 g/mol	[1]
(variations reported: 1269.4 g/mol to 1269.5 g/mol)	[2][3][4][5][6]	
Molecular Formula	C ₅₅ H ₁₀₄ N ₄ O ₂₈	[1][3][4][5]
CAS Number	2375600-46-5	[1][3][4][5][7]
Purity	≥95%	[4][5][7]
Storage Conditions	-20°C, desiccated	[4]

Mechanism of Action and Applications

The utility of **Azido-PEG24-NHS ester** stems from its dual-reactivity.

- **NHS Ester Reactivity:** The NHS ester group reacts efficiently with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) under slightly alkaline conditions (pH 7.2-8.5) to form a stable, covalent amide bond. This reaction is a cornerstone of protein labeling and modification.[8]
- **Azide Reactivity (Click Chemistry):** The terminal azide group is a bioorthogonal handle. It does not react with native biological functional groups but participates in highly specific and efficient cycloaddition reactions with alkyne-containing molecules. The most common of these is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][7]

This bifunctionality allows for a two-step sequential conjugation strategy, making it an invaluable tool for:

- **PROTAC Synthesis:** Linking a target-binding ligand and an E3 ligase ligand.[2][7]
- **Drug Delivery:** Improving the solubility, stability, and circulation time of conjugated drugs.[5][8]
- **Bioconjugation:** Attaching therapeutic agents, imaging agents, or other molecules to proteins, antibodies, and peptides.[5]

- Surface Modification: Immobilizing biomolecules onto surfaces for diagnostics and biomaterials.[5]

Experimental Protocols

The following are generalized protocols for the two-stage use of **Azido-PEG24-NHS ester**. Optimization is often required for specific biomolecules and reagents.

Protocol 1: NHS Ester Labeling of a Protein

This protocol describes the covalent attachment of the **Azido-PEG24-NHS ester** to a protein via its primary amines.

Materials:

- Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
- **Azido-PEG24-NHS ester**.
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.
- Quenching Solution (optional): 1 M Tris-HCl, pH 8.0.
- Purification/Desalting column (e.g., gel filtration).

Methodology:

- Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer (pH 8.3-8.5).[7]
- NHS Ester Preparation: Immediately before use, prepare a stock solution of **Azido-PEG24-NHS ester** in anhydrous DMSO or DMF. NHS esters are moisture-sensitive.[7]
- Calculation of Reagents: Calculate the required amount of NHS ester. A 5- to 20-fold molar excess of the ester over the protein is a common starting point for optimization.

- **Labeling Reaction:** Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10%.
- **Incubation:** Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. If the attached molecule is light-sensitive, protect the reaction from light.[\[2\]](#)[\[7\]](#)
- **Quenching (Optional):** To terminate the reaction, add a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM. This will react with and consume any unreacted NHS ester.
- **Purification:** Remove excess, unreacted **Azido-PEG24-NHS ester** and byproducts using a desalting or gel filtration column equilibrated with a suitable buffer (e.g., PBS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide-functionalized protein (from Protocol 1) to an alkyne-containing molecule (e.g., a drug, fluorophore, or another biomolecule).

Materials:

- Azide-functionalized protein in a suitable buffer (e.g., PBS).
- Alkyne-containing molecule of interest.
- Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
- Copper-stabilizing ligand, such as THPTA or BTAA, stock solution (e.g., 50 mM in water).
- Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water), freshly prepared.

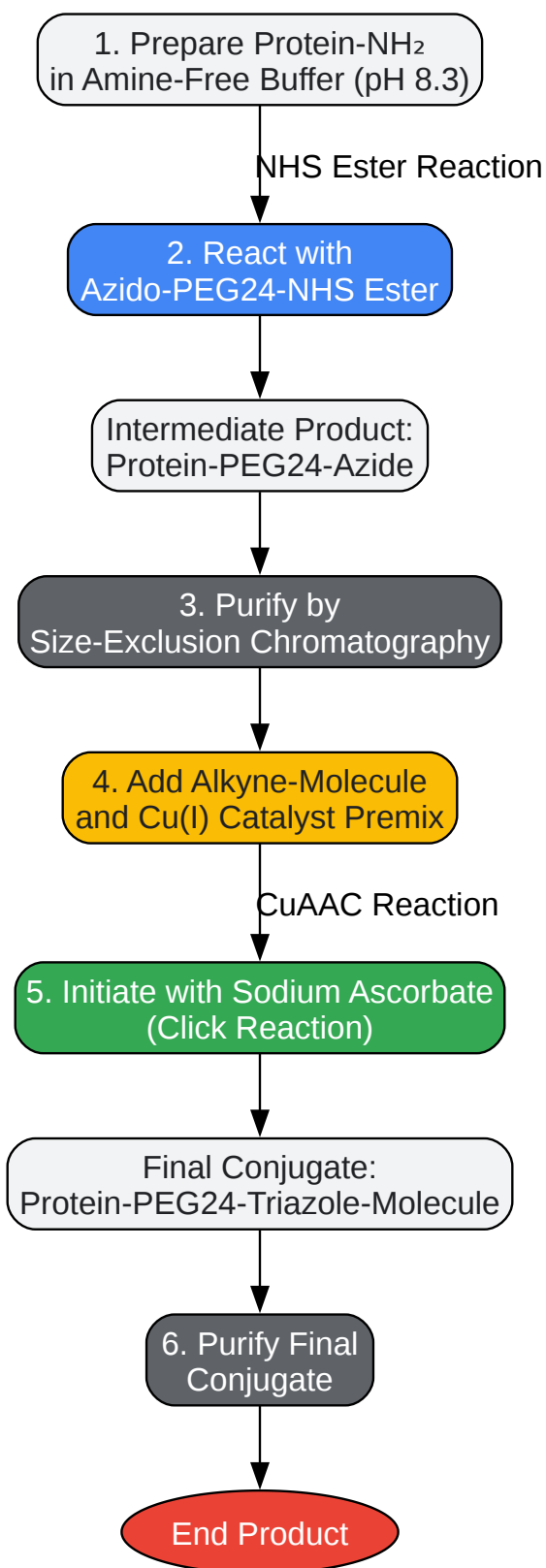
Methodology:

- **Prepare Reactants:** In a reaction tube, combine the azide-functionalized protein and the alkyne-containing molecule. A slight molar excess (1.5 to 5-fold) of the smaller alkyne molecule is often used.

- **Prepare Catalyst Premix:** In a separate tube, premix the CuSO_4 solution and the ligand solution. A 1:5 molar ratio of copper to ligand is common to protect the biomolecule from oxidation.^{[1][4]} Let this mixture stand for a few minutes.
- **Add Catalyst:** Add the copper/ligand premix to the protein/alkyne mixture. The final concentration of copper is typically in the range of 50-250 μM .^[4]
- **Initiate Reaction:** Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM.^[1] Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.^{[1][9]}
- **Incubation:** Mix gently and incubate at room temperature for 1-4 hours. The reaction is often complete within 60 minutes.^[9]
- **Purification:** Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove the copper catalyst, excess reagents, and byproducts.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the chemical structures and the overall experimental workflow for using **Azido-PEG24-NHS ester**.



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